molecular formula C6H9NOS3 B2428879 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol CAS No. 685114-53-8

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol

Cat. No. B2428879
M. Wt: 207.32
InChI Key: SIFVTEYXNRZCMI-UHFFFAOYSA-N
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Description

“[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C6H9NOS3 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” consists of a thiazole ring substituted with two methylsulfanyl groups and a methanol group . The exact three-dimensional conformation of the molecule is not specified in the available literature.

Scientific Research Applications

Catalytic Activity

  • Catechol Dioxygenase Functional Model : The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) system in methanol, reacting with various catechols, demonstrated efficient catalytic activity (Duda, Pascaly, & Krebs, 1997).

  • Methanol Oxidation : A study explored an innovative strategy for methanol oxidation using bis(trifluoromethylsulfonyl)imide anion as a radical electrocatalyst on a platinum electrode (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

  • Encapsulation of Molybdenum(VI) in Zeolite : The encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y was shown to be an efficient reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Synthesis and Characterization

  • Synthesis of Schiff Base Ligand : A novel Schiff base ligand based on bis(2-amino-4-phenyl-5-thiazolyl)disulfide and its Ni(II) complex were synthesized and characterized (Gharamaleki et al., 2016).

  • New Thieno[2,3-b]-Thiophene Derivatives : Research described a facile synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives (Mabkhot, Kheder, & Al-Majid, 2010).

  • Isoxazole Synthesis : A study demonstrated the synthesis of differently substituted isoxazoles using 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehyde (Mathews et al., 2008).

Photovoltaic Applications

  • Heteroarene-Fused π-Conjugated Polymers : Research on conjugated main-chain polymers consisting of heteroarene-fused π-conjugated donor moiety indicated their application in photovoltaic devices (Lee et al., 2010).

Additional Applications

  • Photo-Switchable Bio-Imaging Indicator : A study highlighted a photo-switchable and high-contrast bio-imaging indicator with aggregation induced emission (AIE), suitable for selective fluorescence imaging and long-term tracing (Tu et al., 2019).

  • Alkali Metal Coordination : The single-crystal X-ray structure analyses of alkali metal complexes with bis-μ-methanol and various ligands, including bis(methylthioimidazolyl)borate, provided insights into alkali metal coordination chemistry (Rajesekharan-Nair et al., 2014).

Safety And Hazards

The safety and hazards associated with “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFVTEYXNRZCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol

Citations

For This Compound
3
Citations
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
VB de Souza, DF Kawano - Biochimica et Biophysica Acta (BBA)-General …, 2020 - Elsevier
Background Aurora kinases are essential enzymes for the control of cell cycle. The specific role of aurora kinase A (AURKA) is the regulation of spindle assembly and stability by …
Number of citations: 13 www.sciencedirect.com
KKW To, WCS Cho - 2020 - books.google.com
Drug Repurposing in Cancer Therapy: Approaches and Applications provides comprehensive and updated information from experts in basic science research and clinical practice on …
Number of citations: 3 books.google.com

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